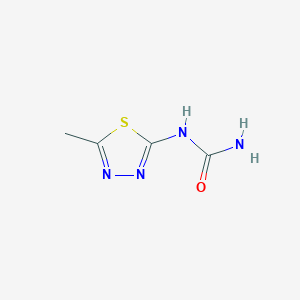

1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4OS and its molecular weight is 158.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Numerous studies have shown that derivatives of thiadiazole compounds, including 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea, exhibit significant antimicrobial and antifungal properties. These compounds can interfere with cellular processes in microorganisms, making them effective against various pathogens .

Case Study:

A study demonstrated the efficacy of thiadiazole derivatives against common fungal pathogens in agriculture, suggesting their potential as fungicides.

Agricultural Applications

This compound has been explored for its applications in plant protection as pesticides or fungicides. Its ability to inhibit plant pathogens positions it as a candidate for developing new agricultural chemicals aimed at enhancing crop yields and protecting plants from diseases .

Table: Comparison of Biological Activities

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| This compound | Antimicrobial | High |

| 5-methyl isophthalic acid derivatives | Fungicidal | Moderate |

| Other thiadiazole derivatives | Antiviral | Variable |

Pharmaceutical Applications

In the pharmaceutical domain, this compound is being investigated for its potential therapeutic effects. Research has indicated that compounds with a thiadiazole structure can serve as effective urease inhibitors, which are crucial in treating conditions such as kidney stones and peptic ulcers .

Case Study:

Research on urease inhibitors has highlighted the role of thiourea and thiadiazole derivatives in developing new medications that target urease-related disorders .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of novel chemical entities. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activities or improved material properties.

Synthesis Pathway:

The synthesis typically involves the reaction of sodium cyanate with precursors derived from 5-methyl-1,3,4-thiadiazole. This pathway facilitates the introduction of various functional groups to tailor the compound's properties for specific applications.

Análisis De Reacciones Químicas

Substitution Reactions at the Thiadiazole Ring

The 1,3,4-thiadiazole ring undergoes electrophilic and nucleophilic substitutions, particularly at the 2- and 5-positions.

Key Reactions:

-

Halogenation: Treatment with bromine (Br₂) in acetic acid introduces bromine at the 5-position of the thiadiazole ring, forming 5-bromo-1-(5-methyl-1,3,4-thiadiazol-2-yl)urea. This reaction proceeds via electrophilic aromatic substitution under acidic conditions .

-

Nitration: Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields nitro-substituted derivatives at the 5-position, enhancing electron-withdrawing effects .

Reagents and Conditions:

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Bromination | Br₂ in CH₃COOH | 0–5°C, 2 hours | 5-Bromo-1-(5-methyl-1,3,4-thiadiazol-2-yl)urea |

| Nitration | HNO₃/H₂SO₄ | 50°C, 4 hours | 5-Nitro-1-(5-methyl-1,3,4-thiadiazol-2-yl)urea |

Cyclization Reactions

The urea moiety participates in cyclization reactions to form fused heterocyclic systems.

Example Pathway:

Reaction with thiosemicarbazide in ethanol under reflux forms a triazole-thiadiazole hybrid via intramolecular cyclization . The mechanism involves:

-

Nucleophilic attack by the thiosemicarbazide’s sulfur on the urea carbonyl.

-

Elimination of ammonia and subsequent ring closure.

Reagents: Thiosemicarbazide, ethanol, triethylamine (base).

Product: Ethyl 5-((1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate .

Oxidation

The methyl group on the thiadiazole ring oxidizes to a carboxyl group under strong oxidizing conditions:

Reduction

The urea carbonyl can be reduced to a methylene group:

Hydrolysis

Under acidic or basic conditions, the urea linkage hydrolyzes:

-

Acidic Hydrolysis (HCl/H₂O): Produces 5-methyl-1,3,4-thiadiazol-2-amine and CO₂ .

-

Basic Hydrolysis (NaOH): Yields sodium 5-methyl-1,3,4-thiadiazole-2-carbamate.

Substituent-Dependent Reactivity

The methyl group at the 5-position directs regioselectivity in substitution reactions. Electron-withdrawing substituents (e.g., nitro, bromo) enhance the electrophilicity of the thiadiazole ring, favoring nucleophilic attacks at the 2-position.

Comparative Reactivity Table:

| Substituent at 5-Position | Reaction with Benzenediazonium Chloride | Major Product |

|---|---|---|

| Methyl | Electrophilic coupling | 5-Methyl-2-(phenyldiazenyl)-1,3,4-thiadiazole |

| Bromo | Nucleophilic substitution | 5-Bromo-2-(phenylthio)-1,3,4-thiadiazole |

Interaction with Biological Targets

While not a classical chemical reaction, 1-(5-methyl-1,3,4-thiadiazol-2-yl)urea interacts with enzymes such as urease and carbonic anhydrase. These interactions involve:

Propiedades

Número CAS |

16279-23-5 |

|---|---|

Fórmula molecular |

C4H6N4OS |

Peso molecular |

158.18 g/mol |

Nombre IUPAC |

(5-methyl-1,3,4-thiadiazol-2-yl)urea |

InChI |

InChI=1S/C4H6N4OS/c1-2-7-8-4(10-2)6-3(5)9/h1H3,(H3,5,6,8,9) |

Clave InChI |

BQVKEBROSSGAFA-UHFFFAOYSA-N |

SMILES |

CC1=NN=C(S1)NC(=O)N |

SMILES canónico |

CC1=NN=C(S1)NC(=O)N |

Sinónimos |

Urea, (5-methyl-1,3,4-thiadiazol-2-yl)- (6CI,8CI,9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.